molecular formula C17H18N2O4 B11640529 2-{4-[(1Z)-N-hydroxyethanimidoyl]phenoxy}-N-(4-methoxyphenyl)acetamide

2-{4-[(1Z)-N-hydroxyethanimidoyl]phenoxy}-N-(4-methoxyphenyl)acetamide

Katalognummer: B11640529
Molekulargewicht: 314.34 g/mol
InChI-Schlüssel: BBNQBSHRVTZHTD-UNOMPAQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[(1Z)-1-(HYDROXYIMINO)ETHYL]PHENOXY}-N-(4-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a hydroxyimino group, a phenoxy group, and a methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(1Z)-1-(HYDROXYIMINO)ETHYL]PHENOXY}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxyimino group can undergo oxidation reactions to form corresponding oxime ethers.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The phenoxy and methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like alkoxides or amines in the presence of suitable catalysts.

Major Products:

    Oxidation: Oxime ethers.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy and methoxyphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates .

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: Used in the development of novel materials with specific chemical and physical properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-{4-[(1Z)-1-(HYDROXYIMINO)ETHYL]PHENOXY}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The phenoxy and methoxyphenyl groups contribute to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 2-{4-[(1Z)-1-(HYDROXYIMINO)ETHYL]PHENOXY}-N-(4-METHOXYPHENYL)ACETAMIDE exhibits unique structural features such as the hydroxyimino group, which enhances its potential biological activity and specificity. Its combination of functional groups allows for diverse chemical reactivity and applications in various fields.

Eigenschaften

Molekularformel

C17H18N2O4

Molekulargewicht

314.34 g/mol

IUPAC-Name

2-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H18N2O4/c1-12(19-21)13-3-7-16(8-4-13)23-11-17(20)18-14-5-9-15(22-2)10-6-14/h3-10,21H,11H2,1-2H3,(H,18,20)/b19-12-

InChI-Schlüssel

BBNQBSHRVTZHTD-UNOMPAQXSA-N

Isomerische SMILES

C/C(=N/O)/C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC

Kanonische SMILES

CC(=NO)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.